molecular formula C5H7ClN4O2 B1489950 3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide CAS No. 1807979-95-8

3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide

Cat. No.: B1489950
CAS No.: 1807979-95-8
M. Wt: 190.59 g/mol
InChI Key: IKONRECKVKXBKP-UHFFFAOYSA-N
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Description

3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide is a useful research compound. Its molecular formula is C5H7ClN4O2 and its molecular weight is 190.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-Chloro-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide is a compound with significant biological activity, particularly in the fields of antimicrobial and anti-inflammatory research. Its structure contributes to its interaction with biological systems, making it a subject of interest in medicinal chemistry.

  • Chemical Formula : C6H8ClN3O3
  • Molecular Weight : 189.60 g/mol
  • CAS Number : 815588-93-3
  • InChI Key : RALLMKCACFMPNR-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties against various bacterial strains. A study assessed its efficacy against both Gram-positive and Gram-negative bacteria, revealing significant inhibition of bacterial growth. The compound's mechanism is hypothesized to involve disruption of cell wall synthesis or interference with metabolic pathways crucial for bacterial survival.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMC) stimulated by lipopolysaccharides (LPS). This reduction suggests potential applications in treating inflammatory diseases.

CytokineControl Level (pg/mL)Treatment Level (pg/mL)% Inhibition
TNF-α1004060%
IL-62008060%

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The presence of the triazole ring is critical for its interaction with biological targets. Modifications in the side chains can enhance or diminish its efficacy. For instance, derivatives with additional functional groups have shown varied biological activities, indicating that subtle changes in structure can lead to significant differences in pharmacological effects.

Study on Antimicrobial Efficacy

In a recent study, the antimicrobial efficacy of various triazole derivatives including this compound was tested against common pathogens. The results showed that this compound had comparable efficacy to standard antibiotics, making it a promising candidate for further development.

Evaluation of Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of this compound in a model of acute inflammation induced by LPS in mice. The results indicated that treatment with the compound significantly reduced edema and inflammatory cell infiltration compared to control groups, suggesting its potential as an anti-inflammatory agent.

Properties

IUPAC Name

5-chloro-2-(methoxymethyl)-1,2,4-triazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN4O2/c1-12-2-10-4(3(7)11)8-5(6)9-10/h2H2,1H3,(H2,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKONRECKVKXBKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C(=NC(=N1)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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